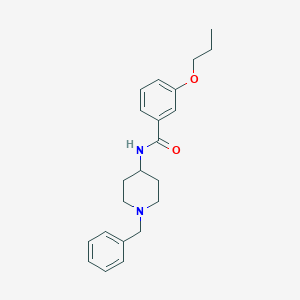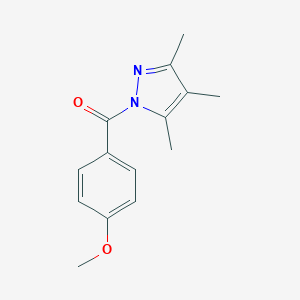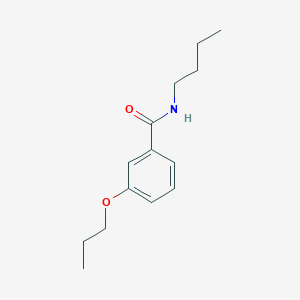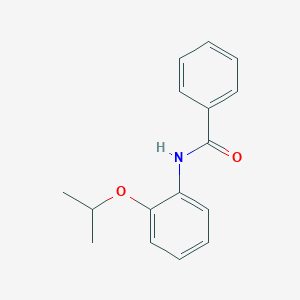![molecular formula C20H19N3O3S B268302 N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide](/img/structure/B268302.png)
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, commonly known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that is used in the treatment of various types of cancer. Sunitinib was first approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors and advanced renal cell carcinoma. Since then, it has been approved for the treatment of other types of cancer, including pancreatic neuroendocrine tumors, and has shown promising results in clinical trials for the treatment of other malignancies.
作用机制
Sunitinib's mechanism of action involves the inhibition of multiple N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, leading to the disruption of signaling pathways involved in tumor growth and angiogenesis. Specifically, Sunitinib inhibits the activation of VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth. Additionally, Sunitinib inhibits c-KIT, which is involved in the growth and survival of various types of cancer cells.
Biochemical and Physiological Effects:
Sunitinib's inhibition of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide leads to several biochemical and physiological effects. It reduces the production of pro-angiogenic factors and inhibits the growth of blood vessels, thereby limiting the blood supply to tumors. Additionally, Sunitinib triggers apoptosis in cancer cells and inhibits their proliferation, leading to a reduction in tumor size.
实验室实验的优点和局限性
Sunitinib's broad-spectrum inhibition of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide makes it a valuable tool for studying the role of these receptors in cancer progression and angiogenesis. It has been used in numerous preclinical studies to investigate the mechanisms of tumor growth and to test the efficacy of novel anti-cancer therapies. However, Sunitinib's potency and specificity can also make it challenging to use in certain experiments, and its effects on non-tumor cells and tissues can complicate its interpretation.
未来方向
Sunitinib has shown promise in the treatment of various types of cancer, and ongoing research is exploring its potential for use in combination with other anti-cancer therapies. Additionally, studies are investigating the mechanisms of resistance to Sunitinib and the development of novel therapies to overcome this resistance. Finally, research is exploring the potential of Sunitinib for use in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
In conclusion, Sunitinib is a small molecule inhibitor of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide that has shown promising results in the treatment of various types of cancer. Its broad-spectrum inhibition of N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide makes it a valuable tool for studying the mechanisms of tumor growth and angiogenesis, and ongoing research is exploring its potential for use in combination with other anti-cancer therapies and in the treatment of other diseases.
合成方法
The synthesis of Sunitinib involves multiple steps, starting with the reaction of 2,6-dimethylaniline with chlorosulfonic acid to form 2,6-dimethyl-4-sulfonamidobenzenesulfonic acid. This intermediate is then reacted with isonicotinoyl chloride to form the isonicotinamide derivative, which is further reacted with 4-fluoro-3-nitrobenzoic acid to form the final product, Sunitinib.
科学研究应用
Sunitinib has been extensively studied in preclinical and clinical settings for its anti-tumor activity and mechanism of action. It has been shown to inhibit multiple N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, Sunitinib blocks critical signaling pathways involved in tumor growth, angiogenesis, and metastasis.
属性
产品名称 |
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide |
|---|---|
分子式 |
C20H19N3O3S |
分子量 |
381.4 g/mol |
IUPAC 名称 |
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(2)19(14)23-27(25,26)18-8-6-17(7-9-18)22-20(24)16-10-12-21-13-11-16/h3-13,23H,1-2H3,(H,22,24) |
InChI 键 |
YUTISZLIILSREH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
规范 SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)
